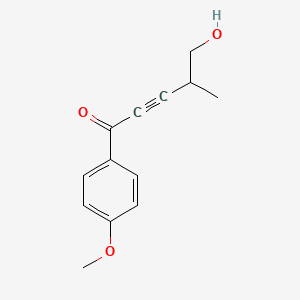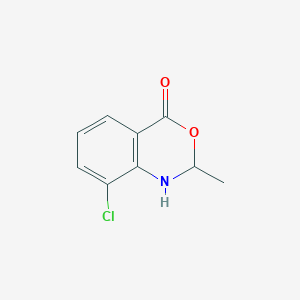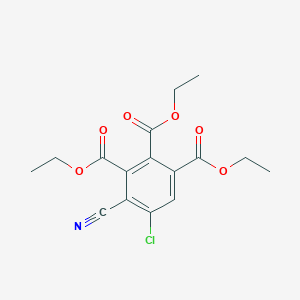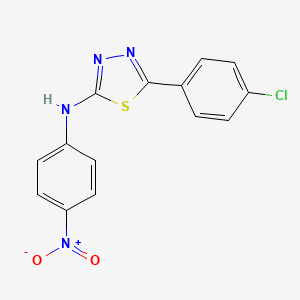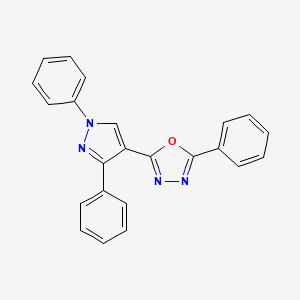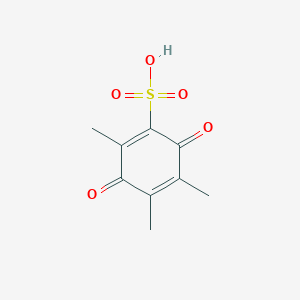![molecular formula C18H40O3Si2 B14208459 (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal CAS No. 824424-94-4](/img/structure/B14208459.png)
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is a complex organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used in organic synthesis to protect hydroxyl functionalities due to their stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The aldehyde functionality is introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protective group strategies and oxidation reactions. The scalability of these reactions would depend on the availability of starting materials and the efficiency of the purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Removal of silyl protecting groups to yield free hydroxyl groups.
Aplicaciones Científicas De Investigación
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the study of biochemical pathways where protected aldehydes are required.
Industry: Employed in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal primarily involves the protection of hydroxyl groups, preventing unwanted side reactions during synthetic processes. The tert-butyl(dimethyl)silyl groups provide steric hindrance, making the protected hydroxyl groups less reactive. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5S)-3,5-Bis(trimethylsilyl)hexanal: Similar in structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silyl groups.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanol: The alcohol counterpart of the aldehyde.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanoic acid: The carboxylic acid derivative.
Uniqueness
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is unique due to its specific protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Propiedades
Número CAS |
824424-94-4 |
|---|---|
Fórmula molecular |
C18H40O3Si2 |
Peso molecular |
360.7 g/mol |
Nombre IUPAC |
(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]hexanal |
InChI |
InChI=1S/C18H40O3Si2/c1-15(20-22(8,9)17(2,3)4)14-16(12-13-19)21-23(10,11)18(5,6)7/h13,15-16H,12,14H2,1-11H3/t15-,16+/m0/s1 |
Clave InChI |
KVLQUIPVZLNGHI-JKSUJKDBSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(CC(CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
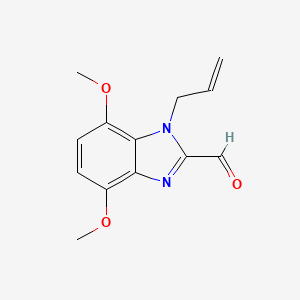
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
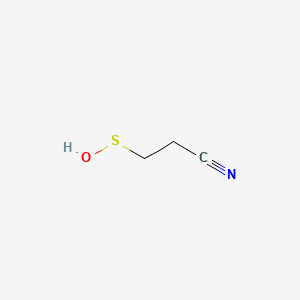
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
